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Compound of Interest

Compound Name: (2-Methylquinolin-4-yl)methanol

Cat. No.: B1312581 Get Quote

An In-depth Technical Guide to (2-
Methylquinolin-4-yl)methanol
This technical guide provides a comprehensive overview of the physical and chemical

properties of (2-Methylquinolin-4-yl)methanol, tailored for researchers, scientists, and drug

development professionals. This document summarizes key quantitative data, outlines detailed

experimental protocols, and presents visual workflows and relationships to facilitate a deeper

understanding of this compound.

Chemical Identity and Structure
(2-Methylquinolin-4-yl)methanol is a heterocyclic compound featuring a quinoline core

substituted with a methyl group at the 2-position and a hydroxymethyl group at the 4-position.

Its structure is foundational to its chemical reactivity and physical properties.

Molecular Structure:

IUPAC Name: (2-methylquinolin-4-yl)methanol[1]

SMILES: CC1=NC2=CC=CC=C2C(=C1)CO[1]

InChI: InChI=1S/C11H11NO/c1-8-6-9(7-13)10-4-2-3-5-11(10)12-8/h2-6,13H,7H2,1H3[1]

InChIKey: MNDWQNXETQDJMZ-UHFFFAOYSA-N[1]
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Physicochemical Properties
The following tables summarize the key physical and chemical properties of (2-
Methylquinolin-4-yl)methanol.

Table 1: Physical Properties

Property Value Source

Molecular Formula C₁₁H₁₁NO PubChem

Molecular Weight 173.21 g/mol PubChem[1]

Appearance Solid BIOSYNCE[2]

Melting Point 143-148 °C BIOSYNCE[2]

Boiling Point 337.3 ± 27.0 °C at 760 mmHg BIOSYNCE[2]

Density 1.2 ± 0.1 g/cm³ BIOSYNCE[2]

Flash Point 157.8 ± 23.7 °C BIOSYNCE[2]

Solubility

Soluble in ethanol, acetone,

and chloroform; insoluble in

water.

BIOSYNCE[2]

Table 2: Chemical and Computational Properties

Property Value Source

pKa (Acidity Coefficient) 13.46 ± 0.10 (Predicted) BIOSYNCE[2]

XlogP 1.7 PubChem[1]

Monoisotopic Mass 173.084063974 Da PubChem[1]

Molar Refractivity 53.5 ± 0.3 cm³ BIOSYNCE[2]

Polar Surface Area 33.1 Å² PubChem[1]
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Experimental Protocols
This section details generalized experimental protocols for the synthesis and analysis of (2-
Methylquinolin-4-yl)methanol, adapted from established methodologies for related quinoline

derivatives.

Synthesis via Conrad-Limpach-Knorr Reaction followed
by Reduction
A plausible synthetic route to (2-Methylquinolin-4-yl)methanol involves a modified Conrad-

Limpach-Knorr synthesis to form the quinoline core, followed by reduction of a carboxylic acid

or ester intermediate.

Step 1: Synthesis of 2-Methyl-4-quinolinecarboxylic acid

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a

reflux condenser, and a dropping funnel, combine aniline (1.0 eq) and ethyl acetoacetate

(1.1 eq).

Condensation: Heat the mixture at 140-150°C for 2 hours. The water formed during the

reaction can be removed by a Dean-Stark trap.

Cyclization: Cool the reaction mixture to room temperature and slowly add polyphosphoric

acid (PPA) or a similar dehydrating agent. Heat the mixture to 250°C for 1-2 hours.

Work-up: Cool the mixture and pour it onto crushed ice. The precipitate, 2-methyl-4-

hydroxyquinoline, is filtered, washed with water, and dried.

Oxidation (if necessary) and Esterification: The 4-hydroxyquinoline can be converted to the

corresponding 4-chloroquinoline using POCl₃. Subsequent reaction with a cyanide source

followed by hydrolysis would yield the carboxylic acid. Alternatively, direct oxidation methods

may be employed. The resulting carboxylic acid is then esterified (e.g., using methanol and a

catalytic amount of sulfuric acid).

Step 2: Reduction to (2-Methylquinolin-4-yl)methanol
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Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium

aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF).

Addition of Ester: Dissolve the 2-methyl-4-quinolinecarboxylate from the previous step in

anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C.

Reaction: After the addition is complete, allow the reaction to warm to room temperature and

stir for 4-6 hours.

Quenching: Carefully quench the reaction by the sequential dropwise addition of water,

followed by 15% aqueous sodium hydroxide, and then more water.

Work-up and Purification: Filter the resulting solid and wash it with THF. The combined

organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed

under reduced pressure. The crude product can be purified by column chromatography on

silica gel (e.g., using a gradient of ethyl acetate in hexanes).
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Synthesis Workflow
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Caption: A generalized synthetic workflow for (2-Methylquinolin-4-yl)methanol.
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Spectroscopic Analysis
The following are generalized protocols for obtaining spectroscopic data for (2-Methylquinolin-
4-yl)methanol.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher.

Pulse Program: Standard single-pulse ('zg30').

Temperature: 298 K.

Spectral Width: -2 to 12 ppm.

Number of Scans: 16-64.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled ('zgpg30').

Spectral Width: 0 to 200 ppm.

Number of Scans: 1024 or more, depending on concentration.

3.2.2. Infrared (IR) Spectroscopy

Technique: Attenuated Total Reflectance (ATR) is recommended for solid samples.

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
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Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the empty ATR crystal should be acquired and subtracted from

the sample spectrum.

3.2.3. Mass Spectrometry (MS)

Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g.,

TOF or Orbitrap) is suitable.

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

Data Acquisition (Positive Ion Mode):

Mass Range: m/z 50-500.

Capillary Voltage: 3-5 kV.

The protonated molecule [M+H]⁺ is expected to be the base peak. Fragmentation can be

induced for structural elucidation (MS/MS).
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Spectroscopic Analysis Workflow
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Caption: A general workflow for the spectroscopic analysis of the compound.

Purity and Lipophilicity Determination by HPLC
A reverse-phase HPLC (RP-HPLC) method can be used to assess the purity and determine the

lipophilicity (log k) of the compound.

Instrumentation: HPLC system with a C18 column and a UV detector.

Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A), both containing

0.1% formic acid.

Gradient Program: A typical gradient might be 10-90% B over 20 minutes.

Detection: Monitor at a wavelength where the quinoline chromophore absorbs strongly (e.g.,

254 nm or 310 nm).
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Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and

filter through a 0.45 µm syringe filter.

Analysis: Inject the sample and analyze the chromatogram for purity (peak area percentage)

and retention time. The logarithm of the retention factor (log k) can be correlated with the

compound's lipophilicity.

Biological Activity and Signaling Pathways
Currently, there is limited specific information in the public domain regarding the direct

involvement of (2-Methylquinolin-4-yl)methanol in defined signaling pathways. However, the

quinoline scaffold is a well-known pharmacophore present in numerous biologically active

molecules, including antimalarial, anticancer, and antimicrobial agents. It is plausible that this

compound could serve as a valuable intermediate in the synthesis of molecules with

therapeutic potential. Further research is required to elucidate its specific biological targets and

mechanisms of action.
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Structure-Property Relationship
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Caption: Logical relationships between the structure and expected properties.

Safety Information
(2-Methylquinolin-4-yl)methanol should be handled with appropriate safety precautions in a

well-ventilated area.

Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye

irritation, may cause respiratory irritation.[1]
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Precautionary Measures: Wear protective gloves, eye protection, and appropriate laboratory

attire. Avoid breathing dust.

Storage: Store in a cool, dry, and dark place, sealed in a dry environment at room

temperature.[2]

This technical guide provides a foundational understanding of (2-Methylquinolin-4-
yl)methanol. The experimental protocols are intended as a starting point and may require

optimization for specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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